29-Carboxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium
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Overview
Description
Azido-PEG8-acid is a compound that features an azide group and a terminal carboxylic acid group linked through an eight-unit polyethylene glycol (PEG) chain. This compound is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The azide group allows for click chemistry reactions, making it a versatile tool in bioconjugation and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG8-acid is synthesized through a multi-step process that involves the introduction of an azide group and a carboxylic acid group to a PEG chain. The general synthetic route includes:
PEGylation: The PEG chain is first synthesized or obtained commercially.
Azidation: The terminal hydroxyl group of the PEG chain is converted to an azide group using sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Carboxylation: The other terminal hydroxyl group is converted to a carboxylic acid group using succinic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of Azido-PEG8-acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with sodium azide and succinic anhydride.
Purification: The product is purified using techniques like column chromatography or recrystallization to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG8-acid undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of copper (CuAAC) or without copper (SPAAC) to form stable triazole linkages
Amide Bond Formation: The carboxylic acid group reacts with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Copper(I) Catalysts: Used in CuAAC reactions.
Strain-Promoted Alkynes: Used in SPAAC reactions.
EDC or HATU: Used for amide bond formation
Major Products Formed
Triazole Linkages: Formed from click chemistry reactions.
Amide Bonds: Formed from reactions with primary amines
Scientific Research Applications
Azido-PEG8-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the study of protein-protein interactions and cellular processes through bioconjugation.
Medicine: Integral in the development of ADCs and PROTACs for targeted cancer therapy.
Industry: Used in the production of advanced materials and nanotechnology .
Mechanism of Action
Azido-PEG8-acid exerts its effects through its functional groups:
Azide Group: Participates in click chemistry reactions, enabling the formation of stable triazole linkages.
Carboxylic Acid Group: Reacts with primary amines to form amide bonds, facilitating the conjugation of various molecules
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-acid: A shorter PEG chain with similar functional groups.
Azido-PEG12-acid: A longer PEG chain with similar functional groups.
Azido-dPEG4-acid: A similar compound with a different PEG chain length
Uniqueness
Azido-PEG8-acid is unique due to its eight-unit PEG chain, which provides an optimal balance between solubility and flexibility. This makes it particularly useful in applications requiring precise bioconjugation and drug delivery .
Properties
Molecular Formula |
C19H38N3O10+ |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C19H37N3O10/c20-22-21-2-4-26-6-8-28-10-12-30-14-16-32-18-17-31-15-13-29-11-9-27-7-5-25-3-1-19(23)24/h20H,1-18H2/p+1 |
InChI Key |
WLGXOQHSEIEPDN-UHFFFAOYSA-O |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)C(=O)O |
Origin of Product |
United States |
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